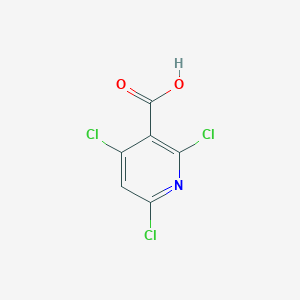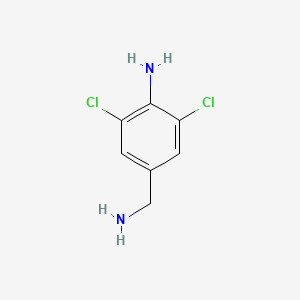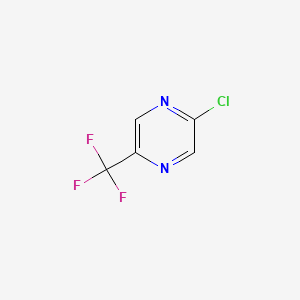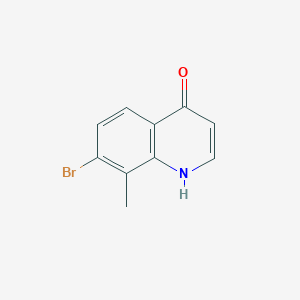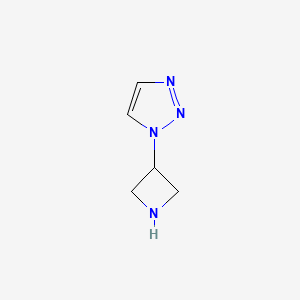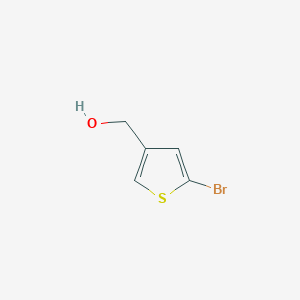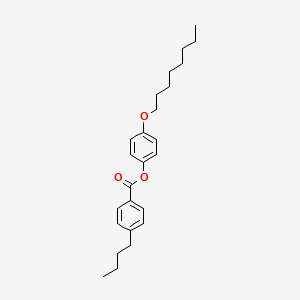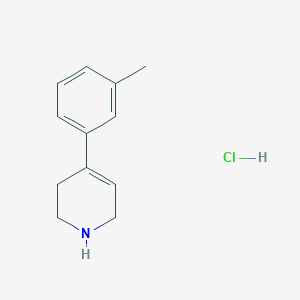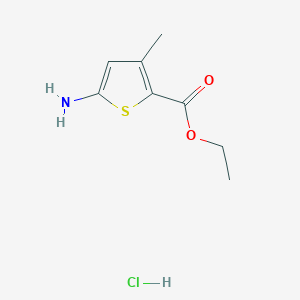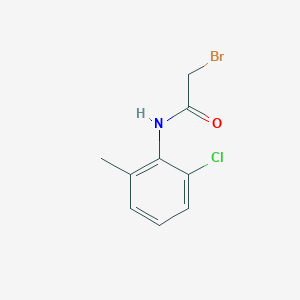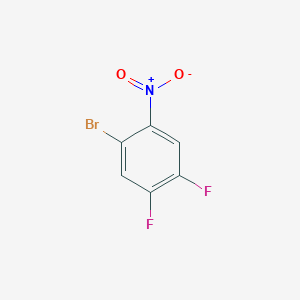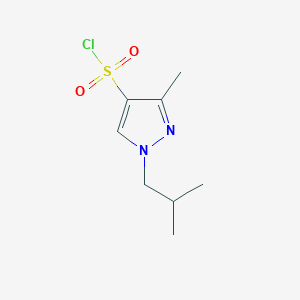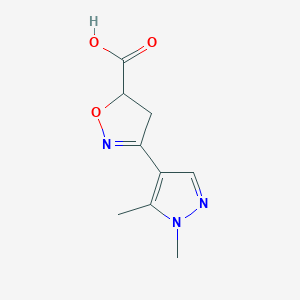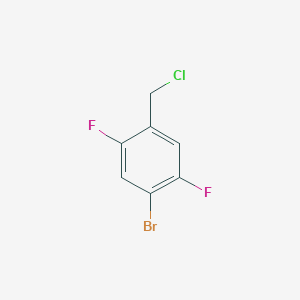
1-Bromo-4-(chloromethyl)-2,5-difluorobenzene
概要
説明
1-Bromo-4-(chloromethyl)-2,5-difluorobenzene is an organic compound with the molecular formula C7H4BrClF2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-(chloromethyl)-2,5-difluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 2,5-difluorotoluene. The process typically includes the following steps:
Bromination: 2,5-difluorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position relative to the methyl group.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Bromo-4-(chloromethyl)-2,5-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The chloromethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms, resulting in the formation of difluorobenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or ammonia are commonly used under conditions like reflux or elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, aldehydes, and reduced benzene compounds.
科学的研究の応用
1-Bromo-4-(chloromethyl)-2,5-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-4-(chloromethyl)-2,5-difluorobenzene involves its interaction with various molecular targets. The presence of halogen atoms makes it a reactive compound, capable of forming covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
類似化合物との比較
Similar Compounds
1-Bromo-4-chlorobenzene: Similar in structure but lacks the fluorine atoms.
1-Bromo-4-(chloromethyl)benzene: Similar but without the fluorine substitutions.
1-Bromo-2,5-difluorobenzene: Lacks the chloromethyl group.
Uniqueness
1-Bromo-4-(chloromethyl)-2,5-difluorobenzene is unique due to the presence of both bromine and chlorine atoms along with two fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
特性
IUPAC Name |
1-bromo-4-(chloromethyl)-2,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-5-2-6(10)4(3-9)1-7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKOAKUGTZXSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


